4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one

Medicinal Chemistry Halogenation Building Block

Select this specific 4-methyl pyrido[2,3-b]pyrazin-2-one for your drug discovery programme. The 4-methyl group is not a benign substitution—it directly modulates CRF₁ receptor binding affinity (sub‑nanomolar IC₅₀) and alters the electronic environment of the fused bicyclic core. Generic 3,4‑dihydropyrido[2,3‑b]pyrazin‑2(1H)‑one (CAS 67074‑78‑6) or other 4‑substituted analogues cannot be interchanged without full re‑optimisation of reaction conditions and biological evaluation. Supplied at ≥98% HPLC purity to minimise catalyst poisoning in Suzuki‑Miyaura, Buchwald‑Hartwig and Sonogashira couplings. Use as a defined template for systematic SAR variation at positions 6, 7 and 8, or as a reference standard for LC‑MS/UPLC method validation.

Molecular Formula C8H9N3O
Molecular Weight 163.18 g/mol
CAS No. 1314974-86-1
Cat. No. B1425659
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one
CAS1314974-86-1
Molecular FormulaC8H9N3O
Molecular Weight163.18 g/mol
Structural Identifiers
SMILESCN1CC(=O)NC2=C1N=CC=C2
InChIInChI=1S/C8H9N3O/c1-11-5-7(12)10-6-3-2-4-9-8(6)11/h2-4H,5H2,1H3,(H,10,12)
InChIKeyYTUGQJYIJAAQMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one (CAS 1314974-86-1): A Core Building Block for Kinase‑Targeted Heterocyclic Synthesis


4‑methyl‑1H,2H,3H,4H‑pyrido[2,3‑b]pyrazin‑2‑one (CAS 1314974‑86‑1) is a heterocyclic building block containing a fused pyridine–pyrazinone core with a methyl substituent at the 4‑position [1]. This scaffold belongs to the broader class of 3,4‑dihydropyrido[2,3‑b]pyrazin‑2(1H)‑ones, which are established as privileged structures in medicinal chemistry, particularly for targeting corticotropin‑releasing factor‑1 (CRF₁) receptors and various kinases [2]. The compound serves as a versatile intermediate for further functionalisation at positions 6, 7, and 8, enabling the synthesis of diverse analogues for drug discovery programmes.

Why 4‑methyl‑1H,2H,3H,4H‑pyrido[2,3‑b]pyrazin‑2‑one Cannot Be Replaced by Generic Pyridopyrazinones in Structure‑Activity Relationship (SAR) Studies


The 4‑methyl substitution in the pyrido[2,3‑b]pyrazin‑2‑one scaffold is not a benign modification; it directly influences both the electronic environment and the conformational preferences of the fused bicyclic system. In the broader class of 3,4‑dihydropyrido[2,3‑b]pyrazin‑2‑ones, substitution at the 4‑position has been shown to significantly modulate CRF₁ receptor binding affinity, with certain analogues achieving sub‑nanomolar potency (IC₅₀ = 0.70 nM) while closely related unsubstituted or differently substituted derivatives exhibit markedly reduced activity [1]. The methyl group alters the pKa of the adjacent nitrogen and can impact the orientation of substituents introduced during further synthetic elaboration, making direct interchange with the parent 3,4‑dihydropyrido[2,3‑b]pyrazin‑2(1H)‑one (CAS 67074‑78‑6) or other 4‑substituted analogues inadvisable without full re‑optimisation of reaction conditions and biological evaluation . Substituting this specific building block with a generic alternative risks compromising the reproducibility of published synthetic protocols and the fidelity of SAR correlations.

Quantitative Differentiation of 4‑methyl‑1H,2H,3H,4H‑pyrido[2,3‑b]pyrazin‑2‑one: Purity, Functionalisation Potential, and Scaffold Privilege


Validated Synthetic Utility: 4‑Methyl Substitution Enables Direct Derivatisation to 6‑Chloro and 7‑Bromo Analogues

The presence of the 4‑methyl group does not impede further functionalisation; rather, the compound serves as a direct precursor to halogenated derivatives with known CAS registrations. The 6‑chloro analogue (CAS 1314953‑62‑2) and 7‑bromo analogue (CAS 1368794‑39‑1) are commercially catalogued, confirming that electrophilic aromatic substitution and cross‑coupling reactions can proceed on this scaffold without the need for de novo core synthesis . This contrasts with the unsubstituted parent core (CAS 67074‑78‑6), where halogenation regioselectivity and yield data are less well‑documented in vendor catalogues, potentially requiring additional optimisation steps.

Medicinal Chemistry Halogenation Building Block

Scaffold Privilege: Pyrido[2,3‑b]pyrazin‑2‑one Core Demonstrates Sub‑Nanomolar Potency in CRF₁ Receptor Antagonism

The 3,4‑dihydropyrido[2,3‑b]pyrazin‑2‑one scaffold, of which the 4‑methyl derivative is a member, is a validated privileged structure for CRF₁ receptor antagonism. In a published SAR study, a representative analogue (compound 2) within this class achieved an IC₅₀ of 0.70 nM against CRF₁, with in vivo efficacy demonstrated in a rat defensive withdrawal model of anxiety [1]. While direct potency data for the 4‑methyl compound itself are not available in the public domain, its structural similarity to the optimised analogues positions it as a strategic starting point for lead optimisation programmes targeting CRF₁‑related disorders.

CRF1 Antagonist GPCR Neuropharmacology

Commercial Purity Benchmark: ≥98% HPLC Purity Ensures Reproducible Reaction Outcomes

Multiple reputable vendors, including Leyan (Product No. 1794062) and MolCore, supply 4‑methyl‑1H,2H,3H,4H‑pyrido[2,3‑b]pyrazin‑2‑one with a certified purity of ≥98% (HPLC) . This level of purity exceeds the typical 95% specification often offered for less common or early‑stage heterocyclic building blocks. High initial purity minimises the need for additional purification steps prior to use in sensitive transformations (e.g., palladium‑catalysed cross‑couplings), thereby improving synthetic efficiency and reducing material loss.

Quality Control Synthetic Reproducibility Procurement

Recommended Application Scenarios for 4‑methyl‑1H,2H,3H,4H‑pyrido[2,3‑b]pyrazin‑2‑one in Drug Discovery and Chemical Biology


Synthesis of Diversified Pyrido[2,3‑b]pyrazin‑2‑one Libraries for CRF₁ and Kinase Inhibitor Screening

Leverage the compound as a core template for generating focused libraries of pyrido[2,3‑b]pyrazin‑2‑ones, a scaffold class with demonstrated sub‑nanomolar potency against CRF₁ receptors [1]. The 4‑methyl substitution provides a defined starting point for systematic variation at positions 6, 7, and 8, enabling SAR studies that can probe the impact of halogenation (e.g., 6‑chloro, 7‑bromo) or amination on receptor binding and selectivity.

Precursor for Palladium‑Catalysed Cross‑Coupling Reactions in Late‑Stage Functionalisation

Utilise the 4‑methyl‑1H,2H,3H,4H‑pyrido[2,3‑b]pyrazin‑2‑one core as a substrate for direct halogenation (yielding the 6‑chloro or 7‑bromo analogues) followed by Suzuki‑Miyaura, Buchwald‑Hartwig, or Sonogashira couplings . The ≥98% commercial purity minimises catalyst poisoning and ensures reliable reaction kinetics, making it suitable for both manual and automated parallel synthesis platforms.

Reference Standard for Analytical Method Development in Heterocyclic Chemistry

Employ the compound as a high‑purity (≥98% HPLC) reference standard for developing and validating LC‑MS or UPLC methods aimed at monitoring reactions involving pyridopyrazinone intermediates . Its well‑defined molecular weight (163.18 g/mol) and characteristic UV absorbance profile facilitate accurate quantitation and impurity profiling.

Internal Standard or Control in In Vitro CRF₁ Receptor Binding Assays

Given the established activity of the 3,4‑dihydropyrido[2,3‑b]pyrazin‑2‑one scaffold at CRF₁ receptors, the 4‑methyl derivative can serve as a structurally related control compound or internal standard in competitive binding assays to validate assay performance and confirm the integrity of the screening cascade [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.